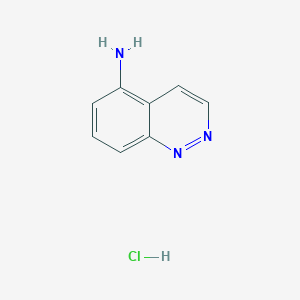![molecular formula C56H38N12 B12961794 21H,23H-Porphine, 5,10,15,20-tetrakis[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B12961794.png)
21H,23H-Porphine, 5,10,15,20-tetrakis[4-(1H-pyrazol-4-yl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
21H,23H-Porphine, 5,10,15,20-tetrakis[4-(1H-pyrazol-4-yl)phenyl]- is a synthetic porphyrin derivative Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 21H,23H-Porphine, 5,10,15,20-tetrakis[4-(1H-pyrazol-4-yl)phenyl]- involves multiple steps. The process typically starts with the preparation of the porphine core, followed by the introduction of the pyrazolylphenyl groups. The synthesis of the porphine core can be achieved through the condensation of pyrrole with an aldehyde under acidic conditions. The pyrazolylphenyl groups are then introduced through a series of substitution reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
21H,23H-Porphine, 5,10,15,20-tetrakis[4-(1H-pyrazol-4-yl)phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can be used to modify the compound’s structure and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin oxides, while substitution reactions can yield a variety of functionalized porphyrins.
Scientific Research Applications
21H,23H-Porphine, 5,10,15,20-tetrakis[4-(1H-pyrazol-4-yl)phenyl]- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which can be studied for their catalytic properties.
Biology: The compound can be used as a fluorescent probe for imaging and sensing applications due to its unique photophysical properties.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Mechanism of Action
The mechanism by which 21H,23H-Porphine, 5,10,15,20-tetrakis[4-(1H-pyrazol-4-yl)phenyl]- exerts its effects is largely dependent on its ability to coordinate with metal ions and participate in electron transfer processes. The porphine core can interact with various molecular targets, including enzymes and receptors, influencing biological pathways and chemical reactions .
Comparison with Similar Compounds
Similar Compounds
21H,23H-Porphine, 5,10,15,20-tetrakis(4-methoxyphenyl)-: This compound has methoxy groups instead of pyrazolylphenyl groups, which can affect its electronic properties and reactivity.
5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine: The presence of hydroxy groups can enhance its solubility and potential for hydrogen bonding.
5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine:
Uniqueness
21H,23H-Porphine, 5,10,15,20-tetrakis[4-(1H-pyrazol-4-yl)phenyl]- is unique due to the presence of pyrazolylphenyl groups, which can enhance its stability and provide additional sites for functionalization. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C56H38N12 |
|---|---|
Molecular Weight |
879.0 g/mol |
IUPAC Name |
5,10,15,20-tetrakis[4-(1H-pyrazol-4-yl)phenyl]-21,23-dihydroporphyrin |
InChI |
InChI=1S/C56H38N12/c1-9-37(10-2-33(1)41-25-57-58-26-41)53-45-17-19-47(65-45)54(38-11-3-34(4-12-38)42-27-59-60-28-42)49-21-23-51(67-49)56(40-15-7-36(8-16-40)44-31-63-64-32-44)52-24-22-50(68-52)55(48-20-18-46(53)66-48)39-13-5-35(6-14-39)43-29-61-62-30-43/h1-32,65,68H,(H,57,58)(H,59,60)(H,61,62)(H,63,64) |
InChI Key |
BWENAXCITQNZMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CNN=C2)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C(N6)C(=C7C=CC3=N7)C8=CC=C(C=C8)C9=CNN=C9)C1=CC=C(C=C1)C1=CNN=C1)C=C5)C1=CC=C(C=C1)C1=CNN=C1)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


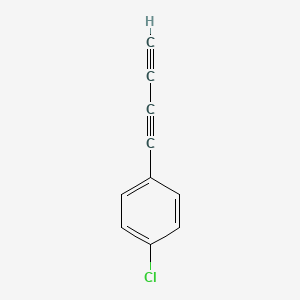
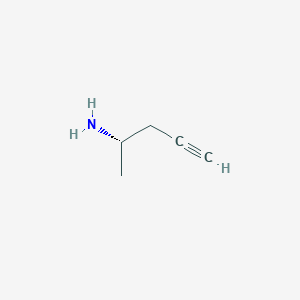
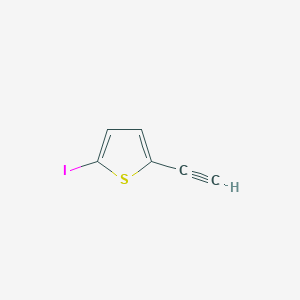

![5-Bromo-3-methylthieno[2,3-b]pyridine](/img/structure/B12961723.png)
![6-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12961748.png)
![(R)-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole](/img/structure/B12961757.png)
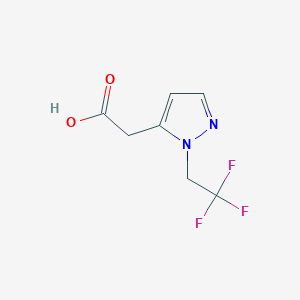
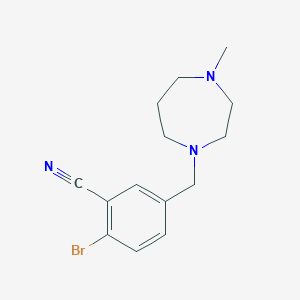
![Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate](/img/structure/B12961780.png)
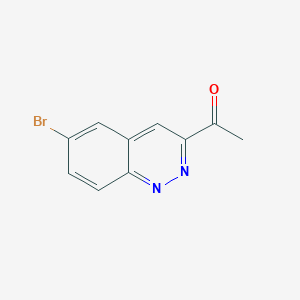
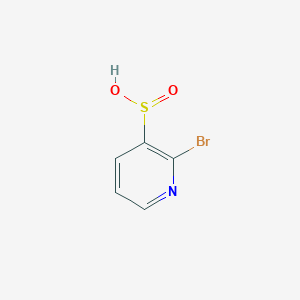
![6-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12961799.png)
